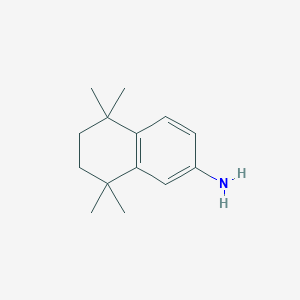

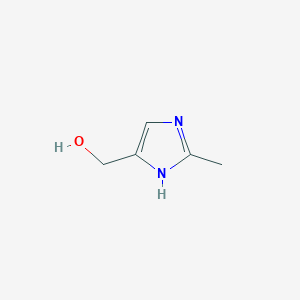

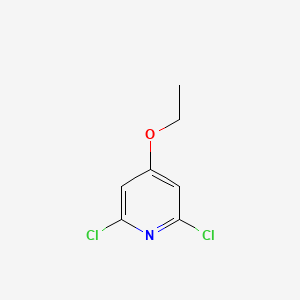

![molecular formula C8H8ClN3 B1354296 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine CAS No. 870135-17-4](/img/structure/B1354296.png)

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine

Overview

Description

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 870135-17-4 . It has a molecular weight of 181.62 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C . This compound is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral activity .

Synthesis Analysis

The synthesis of imidazopyridines has been described in various ways in the literature . For instance, one method involves the reaction of methyl 4- ( (benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH . This results in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H8ClN3 . The InChI Code for this compound is 1S/C8H8ClN3/c1-5-3-6-7 (8 (9)11-5)10-4-12 (6)2/h3-4H,1-2H3 .Chemical Reactions Analysis

Imidazole compounds, including this compound, are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, including chlorination and bromination, leads to the formation of dichloro(dibromo)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones. This process demonstrates the chemical reactivity and potential for further functionalization of imidazo[4,5-b]pyridine derivatives (Yutilov et al., 2005).

- A novel synthetic route to (−)-3-deazaaristeromycin highlights the utility of 4-chloro-1H-imidazo[4,5-c]pyridine (6-chloro-3-deazapurine) in synthesizing biologically active compounds through a series of straightforward reactions (Yang et al., 2004).

Potential Therapeutic Applications

- Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for antiglycation, antioxidant, and β-glucuronidase inhibition, showing significant activity in these areas, which could be relevant for developing treatments against oxidative stress-related diseases and as enzyme inhibitors (Taha et al., 2016).

- Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors has led to the identification of a dual FLT3/Aurora kinase inhibitor, showing promise in the treatment of acute myeloid leukemia by inhibiting the growth of FLT3-ITD-positive AML human tumor xenografts (Bavetsias et al., 2012).

Photophysical and Material Science Applications

- Imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromic behavior and intercalate successfully into lipid bilayers, suggesting their potential as fluorescent membrane probes for studying membrane dynamics, hydration, and fluidity, important for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Mechanism of Action

Target of Action

Imidazole derivatives, a class to which this compound belongs, are known to exhibit diverse biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways .

Result of Action

Imidazole derivatives are known to induce various cellular responses .

Safety and Hazards

The safety information for 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, such as kinases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cell signaling and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. The compound has been shown to affect pathways related to energy production, such as glycolysis and the citric acid cycle. Additionally, it can influence the synthesis and degradation of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .

Properties

IUPAC Name |

4-chloro-1,6-dimethylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-3-6-7(8(9)11-5)10-4-12(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZYJLFFCZVGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)Cl)N=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470373 | |

| Record name | 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870135-17-4 | |

| Record name | 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870135-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

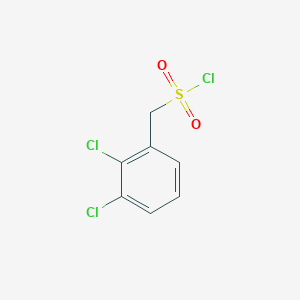

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)